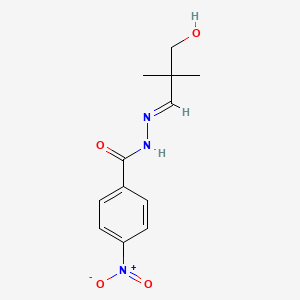

(E)-N'-(3-hydroxy-2,2-dimethylpropylidene)-4-nitrobenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

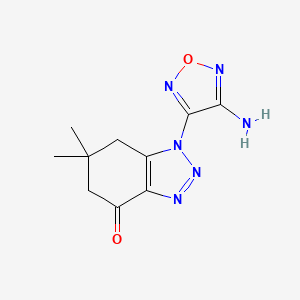

“(E)-N’-(3-hydroxy-2,2-dimethylpropylidene)-4-nitrobenzohydrazide” is a chemical compound with the linear formula C11H15N3O2 . It appears to contain a hydrazide group (-CONHNH2) and a nitro group (-NO2), both of which are common in organic chemistry and can participate in various chemical reactions .

Synthesis Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, hydrazides can be synthesized from corresponding carboxylic acids or acyl chlorides by reaction with hydrazine. The nitro group can be introduced through various nitration reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or analytical data (like an X-ray crystallography study), it’s difficult to provide a detailed molecular structure analysis .

Chemical Reactions Analysis

The hydrazide group is a good nucleophile and can participate in various reactions such as condensation with aldehydes or ketones to form hydrazones. The nitro group is electron-withdrawing and can influence the reactivity of the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(E)-N’-(3-hydroxy-2,2-dimethylpropylidene)-4-nitrobenzohydrazide” would depend on its molecular structure. Some general properties might include solubility in various solvents, melting point, boiling point, and reactivity with common chemical reagents .

Scientific Research Applications

- Researchers have investigated the compound’s potential as an antimicrobial agent. Its unique chemical structure may inhibit the growth of bacteria, fungi, or other pathogens. Further studies explore its effectiveness against specific strains and mechanisms of action .

- (E)-N’-(3-hydroxy-2,2-dimethylpropylidene)-4-nitrobenzohydrazide has shown promise as an anti-inflammatory compound. It may modulate inflammatory pathways, making it relevant for conditions such as arthritis, asthma, or inflammatory bowel diseases .

- Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cells. Researchers investigate its potential as a novel chemotherapeutic agent. Mechanistic studies explore its impact on cell cycle regulation and apoptosis .

- The nitrobenzohydrazide moiety can act as a ligand, forming complexes with metal ions. Researchers explore its coordination chemistry, stability constants, and potential applications in catalysis or drug delivery .

- (E)-N’-(3-hydroxy-2,2-dimethylpropylidene)-4-nitrobenzohydrazide belongs to the flavonoid family. Investigations focus on synthesizing related derivatives and evaluating their bioactivity. These derivatives may have antioxidant, anti-inflammatory, or antiviral properties .

- The compound’s presence in natural sources (such as Indian medicinal plants) has drawn attention. Researchers explore its isolation, characterization, and potential therapeutic uses. The IMPPAT database includes information on Indian medicinal plants and their phytochemical constituents .

Antimicrobial Activity

Anti-Inflammatory Properties

Anticancer Research

Metal Chelation and Coordination Chemistry

Flavonoid Derivatives and Bioactivity

Phytochemical and Medicinal Plant Research

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems, which is highly dependent on the specific context (e.g., the type of biological system, the presence of other compounds, etc.). Without more specific information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(E)-(3-hydroxy-2,2-dimethylpropylidene)amino]-4-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c1-12(2,8-16)7-13-14-11(17)9-3-5-10(6-4-9)15(18)19/h3-7,16H,8H2,1-2H3,(H,14,17)/b13-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEDKCWBZCUDBK-NTUHNPAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)/C=N/NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-(3-hydroxy-2,2-dimethylpropylidene)-4-nitrobenzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2412265.png)

![7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2412276.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2412277.png)